REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH:15]3OCCO3)=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.Cl.[NH2:21]O>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]#[N:21])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1 |f:1.2|
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Name
|
2-[p-(4-methoxy phenyl)-phenyl]-1,3-dioxolane
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Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=CC=C(C=C1)C1OCCO1
|
Name
|
|
Quantity
|
0.917 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
220 ml of methyl ter-butyl ether (MTBE) is added
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with MTBE (2×20 ml)
|
Type
|
WASH
|
Details
|
washed with a saturated solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum (yield: 75%)
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |